molecular formula C13H18ClNO3 B2691385 methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate CAS No. 877963-98-9

methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No. B2691385
CAS RN: 877963-98-9
M. Wt: 271.74
InChI Key: JTGWBCIOCWVQJO-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate, also known as MCP-4, is an organic compound used in a variety of scientific research applications. It is a versatile molecule that has been used in a range of biochemical and physiological studies, providing important insights into a variety of biological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MCP-4.

Scientific Research Applications

Herbicidal Applications

Methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate and its analogs have been explored for their applications in agriculture, particularly as herbicides. Studies have revealed that the conformational and intramolecular hydrogen bonding effects significantly influence the herbicidal activity of pyrrole dicarboxylates. These compounds show variability in their biological properties depending on the substitution pattern on the pyrrole ring, affecting their post-emergence and pre-emergence selectivity as herbicides. Molecular modeling techniques have proven useful in understanding these compounds' interactions with biological systems, providing insights into their transport and soil binding characteristics, which are crucial for their herbicidal efficiency (Andrea et al., 1990).

Synthesis of Heterocyclic Compounds

The compound and its related structures serve as key intermediates in synthesizing various heterocyclic compounds, which are of significant interest in medicinal chemistry and other scientific fields. For example, palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions involving similar structures have been utilized to synthesize tetrahydropyridinedione and dihydropyridinone derivatives. These methods highlight the versatility of pyrrole-based compounds in constructing complex heterocycles with potential biological activities (Bacchi et al., 2005).

Development of Antimicrobial Agents

Recent studies have also focused on synthesizing novel pyrrole derivatives with antimicrobial properties. The structural diversity of these compounds allows for the exploration of new antimicrobial agents with potential therapeutic applications. For instance, the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has been reported, demonstrating good antibacterial and antifungal activities. The presence of the heterocyclic pyrrole ring and modifications in the structure, such as the introduction of a methoxy group, have been found to enhance antimicrobial activity, offering a promising route for the development of new antimicrobial compounds (Hublikar et al., 2019).

Non-linear Optical Materials

Pyrrole derivatives have also been investigated for their potential applications in non-linear optical (NLO) materials. The electronic and structural properties of these compounds make them suitable candidates for NLO applications, where they can be used to modulate light in various optical devices. For example, a comparative study of two chalcone derivatives with pyrrole moiety revealed insights into their structural evaluation, chemical reactivity, and NLO properties. The study highlighted the importance of the pyrrole–chalcone framework in designing materials with desirable optical properties, indicating the potential of these compounds in the development of advanced optical materials (Singh et al., 2015).

Mechanism of Action

properties

IUPAC Name

methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-7(2)15-8(3)11(10(16)6-14)12(9(15)4)13(17)18-5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGWBCIOCWVQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C(C)C)C)C(=O)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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